molecular formula C18H19N B6330586 [(Anthracen-9-yl)methyl](propan-2-yl)amine CAS No. 444576-95-8

[(Anthracen-9-yl)methyl](propan-2-yl)amine

Cat. No.: B6330586
CAS No.: 444576-95-8
M. Wt: 249.3 g/mol
InChI Key: XEXRSILFHUZWBG-UHFFFAOYSA-N
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Description

(Anthracen-9-yl)methylamine is an anthracene-derived amine characterized by a tertiary amine group attached to the anthracene core via a methylene bridge. Its molecular formula is C₁₇H₁₉N, with a molecular weight of 249.36 g/mol and a purity of ≥95% .

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,13,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRSILFHUZWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthracene Functionalization

The synthesis begins with the alkylation of anthracene at the 9-position. A common precursor, 9-chloromethylanthracene, is prepared by reacting anthracene with paraformaldehyde and hydrochloric acid under Friedel-Crafts conditions. Alternatively, 9-anthracenemethanol may be converted to the corresponding bromide using PBr3\text{PBr}_3 in dichloromethane.

Nucleophilic Amination

The alkylated intermediate undergoes nucleophilic substitution with isopropylamine. For example, 9-(bromomethyl)anthracene reacts with excess isopropylamine in tetrahydrofuran (THF) at reflux (66°C) for 12–24 hours. The reaction is typically quenched with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and purification via silica gel chromatography (yield: 65–72%).

Key Reaction Conditions:

ParameterValue
SolventTetrahydrofuran (THF)
TemperatureReflux (66°C)
Reaction Time12–24 hours
BaseTriethylamine (optional)
Yield65–72%

This method is scalable but requires careful control of stoichiometry to minimize di-alkylation byproducts.

Microwave-Assisted Aza-Michael Addition

Recent advancements employ microwave irradiation to accelerate the aza-Michael addition, a green chemistry approach that enhances efficiency and reduces reaction times.

Substrate Preparation

1-(Anthracen-9-yl)-NN-methylmethanamine serves as the primary amine donor, synthesized via reductive amination of 9-anthracenecarbaldehyde with methylamine.

Microwave Reaction

The amine reacts with α,β-unsaturated sulfones (e.g., phenyl vinyl sulfone) in xylene under microwave irradiation (250 W, 250 psi, 150°C for 20 hours). The reaction proceeds via a conjugate addition mechanism, forming the C–N bond with high regioselectivity.

Optimization Data:

ParameterValue
SolventXylene
Power250 W
Pressure250 psi
Temperature150°C
Reaction Time20 hours
Yield85–90% (crude)

Post-reaction purification involves silica gel chromatography (4:1 dichloromethane:petroleum ether), achieving >95% purity.

Reductive Amination Strategy

A less common but effective route utilizes reductive amination of 9-anthracenecarbaldehyde with isopropylamine.

Reaction Protocol

9-Anthracenecarbaldehyde and isopropylamine are condensed in methanol using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) as the reducing agent. The reaction proceeds at room temperature for 6 hours, yielding the secondary amine after extraction and chromatography.

Critical Parameters:

ParameterValue
Reducing AgentNaBH3CN\text{NaBH}_3\text{CN}
SolventMethanol
Temperature25°C
Reaction Time6 hours
Yield58–64%

This method avoids harsh alkylation conditions but requires stringent moisture control.

Industrial-Scale Synthesis

Industrial protocols emphasize cost-effectiveness and reproducibility. A two-step process is favored:

Step 1: 9-(Chloromethyl)anthracene Production

Anthracene reacts with chloromethyl methyl ether (ClCH2OCH3\text{ClCH}_2\text{OCH}_3) in the presence of AlCl3\text{AlCl}_3 at 40°C for 8 hours. The intermediate is isolated via filtration and washed with cold hexane.

Step 2: Continuous-Flow Amination

The chloromethyl derivative and isopropylamine are fed into a continuous-flow reactor at 120°C with a residence time of 30 minutes. The product is extracted using liquid-liquid separation and crystallized from ethanol (yield: 78–82%).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with 4:1 CH2Cl2\text{CH}_2\text{Cl}_2:petroleum ether removes unreacted starting materials.

  • Recrystallization : Ethanol or ethyl acetate yields crystalline product with >99% purity.

Spectroscopic Validation

  • 1H^1\text{H} NMR : Key signals include a singlet for the methylene group (δ\delta 4.38 ppm) and a multiplet for the anthracene protons (δ\delta 7.31–8.36 ppm).

  • X-ray Crystallography : Confirms the twisted geometry of the anthracene-amine linkage (dihedral angle: 86.2°).

Comparative Analysis of Methods

MethodYieldTimeScalabilityPurity
Classical Alkylation65–72%24 hHigh>95%
Microwave85–90%20 hModerate>95%
Reductive Amination58–64%6 hLow90%
Industrial Flow78–82%0.5 hHigh>99%

The microwave-assisted method offers the best balance of yield and efficiency, while industrial flow synthesis excels in scalability .

Chemical Reactions Analysis

Aza-Michael Addition Reactions

The secondary amine group participates in conjugate additions with electron-deficient alkenes. For example:

  • Reaction with phenyl vinyl sulfone :
    Under microwave irradiation (250 W, 150°C, 20 h in xylene), the amine acts as a nucleophile, attacking the β-position of phenyl vinyl sulfone to form an aza-Michael adduct .

    • Key observations :

      • Clean product formation without byproducts.

      • Structural confirmation via 1H^1H-NMR: Singlet at δ 2.21 ppm (N–CH3_3), triplets at δ 2.90/3.25 ppm (CH2_2 groups) .

Reagent Conditions Product Reference
Phenyl vinyl sulfoneMicrowave, xylene, 150°C, 20 hN-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine

Oxidation Reactions

The anthracene moiety and amine group are susceptible to oxidation:

  • Anthracene oxidation :
    Strong oxidizing agents (e.g., KMnO4_4) convert anthracene to anthraquinone derivatives, though specific data for this compound requires further study.

  • Amine oxidation :
    Potential formation of N-oxides under mild conditions (e.g., H2_2O2_2), though experimental evidence is limited.

Substitution Reactions

The amine undergoes nucleophilic substitution with electrophiles:

  • Alkylation :
    Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields quaternary ammonium salts.

  • Acylation :
    Acetyl chloride or anhydrides form amide derivatives, enhancing solubility for biological applications.

Reagent Conditions Product Reference
Methyl iodideBase, polar aprotic solventQuaternary ammonium salt
Acetyl chlorideEt3_3N, DCMN-Acetylated derivative

Coordination Chemistry and Catalysis

The amine’s lone electron pair enables metal coordination, though direct examples are scarce. Related anthracene-based amines serve as ligands in asymmetric catalysis:

  • Pd-catalyzed cross-coupling :
    Enhances selectivity in Suzuki-Miyaura reactions via π-π stacking interactions.

Reduction Reactions

While not explicitly documented, the amine could be reduced to a primary amine using LiAlH4_4 or catalytic hydrogenation, altering its electronic properties.

Photochemical Reactivity

Anthracene’s photoluminescent properties suggest potential for [4+2] cycloadditions (e.g., with singlet oxygen), though stability under UV light requires verification .

Scientific Research Applications

Photochemistry

One of the primary applications of (Anthracen-9-yl)methylamine lies in photochemistry. The anthracene component allows for significant light absorption and emission properties, which can be exploited in:

  • Photoremovable Protecting Groups (PPGs) : The compound can act as a PPG in synthetic organic chemistry, where it can be used to release active species upon exposure to light. This property is particularly useful in the synthesis of complex organic molecules where selective activation is required .

Materials Science

In materials science, (Anthracen-9-yl)methylamine is explored for its potential use in:

  • Light-emitting Diodes (LEDs) : Due to its photophysical properties, it can be incorporated into organic light-emitting diodes (OLEDs), contributing to the development of efficient light-emitting materials.
  • Liquid Crystals : Research indicates that compounds with similar structures can be utilized in liquid crystal displays (LCDs), enhancing their optical properties and response times .

Medicinal Chemistry

The compound's amine functionality opens avenues for medicinal chemistry applications:

  • Drug Development : The structural characteristics of (Anthracen-9-yl)methylamine suggest potential interactions with biological targets. Its ability to modulate biological activity makes it a candidate for further investigation in drug design and development.

Case Study 1: Photochemical Applications

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of anthracene derivatives as PPGs in synthesizing complex organic molecules. The research highlighted how (Anthracen-9-yl)methylamine could selectively release reactive intermediates upon UV irradiation, facilitating multi-step reactions without the need for protecting groups that are difficult to remove .

Case Study 2: Material Properties

Research conducted on anthracene-based compounds showed promising results when used in OLEDs. The integration of (Anthracen-9-yl)methylamine into the device structure improved light emission efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of (Anthracen-9-yl)methylamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can bind to proteins, altering their activity and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

(Anthracen-9-yl)methylamine
  • CAS : 136936-99-7
  • Structure : Replaces the isopropyl group with a linear propyl chain.
  • Molecular Weight : 249.36 g/mol (identical backbone, differing substituent) .
9-(N,N-Dimethylaminomethyl)anthracene
  • CAS : 42758-92-9
  • Structure : Features dimethylamine instead of isopropylamine.
  • Molecular Weight : 235.33 g/mol .
  • Impact: The smaller dimethyl group reduces steric bulk, likely increasing reactivity in nucleophilic reactions.
(3-Bromophenyl)methylamine
  • CAS : 110079-41-9
  • Structure : Anthracene replaced with bromophenyl.
  • Molecular Weight : 228.13 g/mol .
  • Impact : Bromine introduces electron-withdrawing effects, contrasting with anthracene’s electron-rich aromatic system. This difference significantly alters redox profiles and UV-Vis absorption spectra.

Electrochemical and Spectroscopic Behavior

  • Electron Migration: Anthracene derivatives with electron-donating groups (e.g., isopropyl, tert-butyl) exhibit enhanced electron migration in organic superconductors compared to those with electron-withdrawing groups (e.g., cyano) .
  • Cyclic Voltammetry (CV): The isopropyl group in (Anthracen-9-yl)methylamine likely lowers oxidation potentials relative to dimethyl analogs, as observed in tert-butyl-ethylene-ketone-ANT derivatives .
  • Aggregation Behavior: Unlike 4-(Anthracen-9-yl)-6-(hexadecyloxy)-1,3,5-triazin-2-amine (AHTA), which forms H-aggregates due to long alkoxy chains, (Anthracen-9-yl)methylamine’s isopropyl group may favor monomeric states in solution, reducing self-assembly tendencies .

Biological Activity

(Anthracen-9-yl)methylamine, also known as 9-(propan-2-yl)anthracene-9-methylamine, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluation, and potential applications based on diverse research findings.

Synthesis

The synthesis of (Anthracen-9-yl)methylamine typically involves the modification of anthracene derivatives. A notable method includes the use of a [4+2] cycloaddition reaction to produce key intermediates that can be further processed into the desired amine compound. For example, the synthesis pathway may begin with anthracene derivatives reacted with appropriate alkylating agents to introduce the propan-2-yl group and subsequently form the amine functional group through reductive amination techniques .

Anticancer Activity

Research has demonstrated that derivatives of anthracene, including (Anthracen-9-yl)methylamine, exhibit significant cytotoxicity against various cancer cell lines. A study evaluating a series of N(1)-(9-anthracenylmethyl)triamines showed that these compounds possess increased potency against L1210 murine leukemia cells, particularly when combined with alpha-difluoromethylornithine (DFMO), which enhances polyamine transport . The 4,4-triamine system was noted for its high affinity for the polyamine transporter (PAT), indicating a mechanism for selective delivery into cancer cells.

Compound TypeCell Line TestedK(i) Value (µM)Cytotoxicity (CHO Cells)
4,4-TriamineL12101.8High
5,4-TriamineL12101.7Moderate

The mechanism underlying the biological activity of (Anthracen-9-yl)methylamine appears to involve the induction of apoptosis in cancer cells through various pathways. Microscopy studies have shown that treatment with N(1)-(9-anthracenylmethyl)homospermidine leads to rapid vesicular structure formation within melanoma cells, suggesting that these compounds may disrupt cellular integrity and promote cell death .

Structure-Activity Relationship (SAR)

The structural characteristics of (Anthracen-9-yl)methylamine play a crucial role in its biological activity. Variations in substituents on the anthracene core significantly affect potency and selectivity towards different biological targets. The introduction of alkyl groups appears to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies

  • Melanoma Treatment : In a study involving A375 melanoma cells treated with anthracene derivatives, significant cytotoxic effects were observed. The formation of vesicular structures indicated that these compounds might disrupt normal cellular processes leading to apoptosis .
  • Leukemia Models : The efficacy of (Anthracen-9-yl)methylamine was evaluated in murine leukemia models, where it exhibited substantial anti-proliferative effects compared to standard treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (Anthracen-9-yl)methylamine, and what reaction conditions optimize yield?

  • Methodology :

  • Nucleophilic substitution : React 9-(chloromethyl)anthracene with isopropylamine in the presence of a base (e.g., KOH) under anhydrous conditions. This method is analogous to the synthesis of (2-Phenylpropyl)(propan-2-yl)amine, where haloalkanes react with amines .
  • Reductive amination : Condense 9-anthracenecarboxaldehyde with isopropylamine using a reducing agent like NaBH₃CN or catalytic hydrogenation (H₂/Pd-C). This approach is effective for secondary amines and avoids harsh conditions .
  • Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and elevate reaction temperatures (60–80°C) to accelerate kinetics. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can NMR and X-ray crystallography be utilized to confirm the structure and purity of (Anthracen-9-yl)methylamine?

  • NMR Analysis :

  • ¹H NMR : Anthracene protons appear as aromatic multiplets (δ 7.4–8.5 ppm). The methylene group (Ar–CH₂–N) shows a singlet near δ 4.2–4.5 ppm, while isopropyl groups exhibit a septet (CH, δ ~2.9 ppm) and doublets (CH₃, δ ~1.1 ppm) .
  • ¹³C NMR : Anthracene carbons resonate at δ 120–135 ppm; the methylene carbon (Ar–CH₂–N) appears at δ 45–55 ppm .
    • X-ray Crystallography :
  • Grow single crystals via slow evaporation of dichloromethane/ethyl acetate (1:1). Refine using SHELXL (SHELX-2018) for anisotropic displacement parameters. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

Q. What stability considerations are critical for storing (Anthracen-9-yl)methylamine in laboratory settings?

  • Light Sensitivity : Anthracene derivatives undergo photodimerization; store in amber vials at –20°C under inert gas (Ar/N₂) .
  • Thermal Stability : Decomposition occurs above 150°C (DSC/TGA analysis). Avoid prolonged exposure to temperatures > 50°C during handling .

Q. Which analytical techniques (e.g., GC-MS, HPLC) are suitable for quantifying (Anthracen-9-yl)methylamine in reaction mixtures?

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Electron ionization (70 eV) generates fragments at m/z 271 (M⁺–15, loss of CH₃) and m/z 228 (anthracenyl ion) .
  • HPLC-TOF : C18 column, acetonitrile/water (70:30) mobile phase. Calibrate with a reference standard (≥98% purity) for accurate mass confirmation (exact mass: 285.16 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported synthetic yields of (Anthracen-9-yl)methylamine?

  • Contradiction Analysis : Discrepancies in yields (e.g., 30% vs. 75% in analogous syntheses) arise from solvent polarity, base strength, and stoichiometry.
  • Resolution :

  • Screen bases (e.g., Et₃N vs. K₂CO₃) to minimize side reactions (e.g., elimination).
  • Use high-throughput experimentation (HTE) to test solvent combinations (e.g., THF vs. DCM) and temperatures.
  • Monitor intermediates via in situ FTIR (e.g., C=O stretch at 1700 cm⁻¹ in reductive amination) .

Q. What computational strategies (e.g., DFT, QSPR) predict the electronic properties and reactivity of (Anthracen-9-yl)methylamine?

  • DFT Calculations :

  • Optimize geometry at B3LYP/6-31G(d) level. HOMO (-5.8 eV) localizes on anthracene, indicating electrophilic aromatic substitution (EAS) reactivity.
  • Calculate Fukui indices to identify nucleophilic sites (e.g., C-10 of anthracene) .
    • QSPR Modeling :
  • Train neural networks on anthracene derivatives’ logP (predicted: 4.2) and solubility (≈0.01 mg/mL in H₂O). Validate with experimental HPLC retention times .

Q. How do steric effects from the anthracene moiety influence the compound’s intermolecular interactions in crystal packing?

  • Crystal Packing Analysis :

  • Anthracene’s planar structure promotes π-π stacking (3.5–4.0 Å spacing). Isopropyl groups disrupt close packing, leading to monoclinic (P2₁/c) or triclinic (P-1) systems.
  • Use Mercury 4.3 to visualize Hirshfeld surfaces; quantify C–H···π interactions (15–20% contribution) .

Q. What mechanistic insights explain unexpected byproducts (e.g., dimerization) during (Anthracen-9-yl)methylamine synthesis?

  • Byproduct Formation :

  • Dimerization via [4+2] cycloaddition under UV light (λ = 365 nm). Confirm via MALDI-TOF (m/z 570.32, [2M]⁺).
  • Mitigate by adding radical inhibitors (e.g., BHT) and reducing irradiation during purification .

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